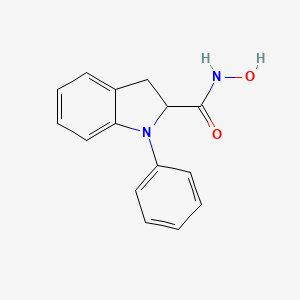
N-Hydroxy-1-phenylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-1-phenylindoline-2-carboxamide is a compound belonging to the class of indoline derivativesThe compound’s structure consists of an indoline ring system with a phenyl group and a carboxamide moiety, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-phenylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylindoline-2-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-1-phenylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated or aminated derivatives .
Aplicaciones Científicas De Investigación
N-Hydroxy-1-phenylindoline-2-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-1-phenylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety can form hydrogen bonds with these targets, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Hydroxy-1-phenylindoline-2-carboxamide include other indoline derivatives with carboxamide moieties, such as:
- N-Hydroxy-1-phenylindoline-3-carboxamide
- N-Hydroxy-2-phenylindoline-2-carboxamide
- N-Hydroxy-3-phenylindoline-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the carboxamide moiety enhances its ability to form hydrogen bonds, contributing to its potential as an enzyme inhibitor and its diverse biological activities .
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-hydroxy-1-phenyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(16-19)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-9,14,19H,10H2,(H,16,18) |
Clave InChI |
FKRVZQUZSVSWKE-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


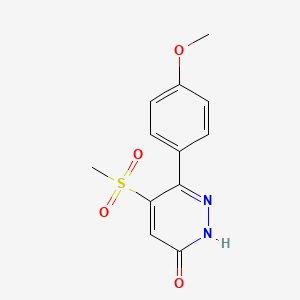



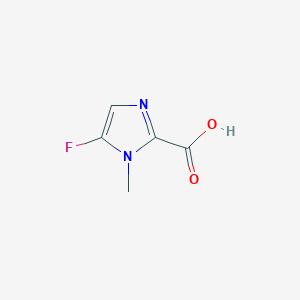

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
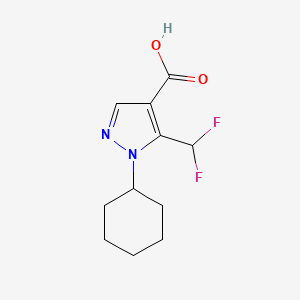

![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
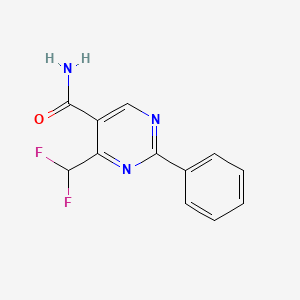
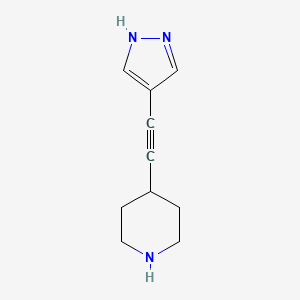
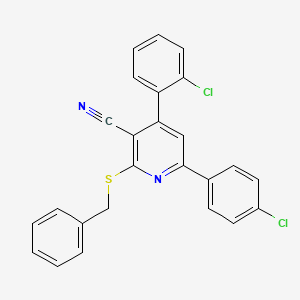
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
